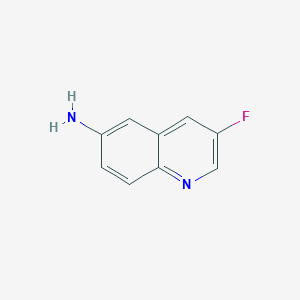

3-氟喹啉-6-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-Fluoroquinolin-6-amine is a chemical compound with the molecular formula C9H7FN2 . It has a molecular weight of 162.17 and is a yellow to brown solid .

Synthesis Analysis

The synthesis of fluoroquinolones, including 3-Fluoroquinolin-6-amine, involves various structural modifications by incorporating substituents into different positions or by means of annelation . The synthesis of glycosylhydrazides and amino acids based on the corresponding hydrazido- and azido derivatives of 6-fluoroquinolin-4-one-3-carboxylic acids has also been described .Molecular Structure Analysis

The InChI code for 3-Fluoroquinolin-6-amine is 1S/C9H7FN2/c10-7-3-6-4-8(11)1-2-9(6)12-5-7/h1-5H,11H2 . This code provides a specific textual identifier for the compound’s molecular structure.Physical And Chemical Properties Analysis

3-Fluoroquinolin-6-amine is a yellow to brown solid . It has a molecular weight of 162.17 . The compound should be stored at a temperature of 2-8°C .科学研究应用

阿尔茨海默病中的神经纤维缠结成像

- 阿尔茨海默病的 18F-MK-6240 PET 示踪剂:一种 PET 示踪剂 18F-MK-6240,它是氟喹啉胺的衍生物,被开发用于阿尔茨海默病中神经纤维缠结的成像。该示踪剂显示出对神经纤维缠结的高选择性和亲和力,通过不同的脑摄取和清除率区分健康的老年人和阿尔茨海默病患者。该示踪剂的动力学和结合水平表明其在纵向研究和临床开发中的潜力 (Lohith 等人,2018 年)。

用于 PET 成像的放射性药物生产

- [18F]MK-6240 的 cGMP 生产:另一种衍生物 [18F]MK-6240 展示了基于氟喹啉胺的化合物在开发用于 PET 成像的放射性药物中的重要性。这项研究概述了一个全自动、高产量和质量控制的生产过程,强调了该化合物在检测阿尔茨海默病的标志——人类神经纤维缠结方面的意义 (Collier 等人,2017 年)。

用于酶活性测量的荧光底物

- 胰凝乳蛋白酶的荧光底物:一项研究探索了一种基于喹啉衍生物裂解的新型荧光底物,展示了其在测量胰凝乳蛋白酶酰胺水解活性的应用。这突出了氟喹啉胺在开发用于酶分析的荧光探针中的潜在用途 (Brynes 等人,1981 年)。

荧光研究和材料科学

- 力致变色活动:已经合成了氟喹啉胺的新型衍生物,表现出全色可调的固态发射和力致变色活动。这些衍生物为设计用于加密和数据存储应用的荧光材料以及开发单分子白色荧光发射器提供了见解 (Zhang 等人,2021 年)。

用于成像剂的简化放射合成

- [18F]MK-6240 的简化合成:开发了一种利用氟喹啉胺衍生物的一步简化合成 [18F]MK-6240 的方法,以提高这种 PET 成像剂的效率和产量。这一进步支持了该化合物在临床和动物 PET 成像研究中的常规使用,证明了其在神经影像学中的重要性 (Hopewell 等人,2019 年)。

作用机制

Target of Action

The primary target of 3-Fluoroquinolin-6-amine, like other fluoroquinolones, is bacterial DNA-gyrase . DNA-gyrase is an essential enzyme for bacteria, playing a crucial role in DNA replication, transcription, and repair .

Mode of Action

3-Fluoroquinolin-6-amine interacts with its target by inhibiting the function of bacterial DNA-gyrase . This inhibition disrupts the replication and transcription processes of bacterial DNA, leading to the death of the bacteria .

Biochemical Pathways

The primary biochemical pathway affected by 3-Fluoroquinolin-6-amine is the DNA replication pathway in bacteria . By inhibiting DNA-gyrase, the compound prevents the unwinding of the DNA helix, a necessary step for DNA replication . This disruption leads to the cessation of bacterial growth and eventually results in bacterial death .

Pharmacokinetics

They achieve high serum concentrations and have lower minimum inhibitory concentrations (MICs), making them appropriate for the treatment of systemic infections .

Result of Action

The result of the action of 3-Fluoroquinolin-6-amine is the inhibition of bacterial growth and eventual bacterial death . This is achieved through the disruption of DNA replication, which is vital for bacterial survival and proliferation .

安全和危害

属性

IUPAC Name |

3-fluoroquinolin-6-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FN2/c10-7-3-6-4-8(11)1-2-9(6)12-5-7/h1-5H,11H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULLKWOKJHCWILZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=C(C=C2C=C1N)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2Z)-N-acetyl-2-[(2,4-dichlorophenyl)imino]-6-nitro-2H-chromene-3-carboxamide](/img/structure/B2894154.png)

![[4-(1,3-Benzodioxol-5-yl)-2-pyrimidinyl]methyl 4-fluorophenyl ether](/img/structure/B2894156.png)

![N-[2-(6-ethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]thiophene-2-carboxamide](/img/structure/B2894160.png)

![3-Benzyl-3-azabicyclo[3.1.1]heptan-2-one](/img/structure/B2894163.png)

![4-(diethylamino)-N-(7-(methylthio)benzo[1,2-d:4,3-d']bis(thiazole)-2-yl)benzamide](/img/structure/B2894167.png)

![2-(3,4-dimethoxyphenyl)-5-ethyl-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one 1,1-dioxide](/img/structure/B2894168.png)